molecular formula C23H24N4O4S2 B2861838 N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954040-62-1

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2861838
CAS No.: 954040-62-1
M. Wt: 484.59
InChI Key: WGFDJPMUCITPLH-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a thiazole core linked to two acetamide groups and a substituted phenyl ring. The thiazole ring serves as a central scaffold, with a thioether (-S-) bridge connecting it to an acetamide-bearing phenyl group. The second acetamide substituent is attached to a 2-methoxy-4-methylphenyl moiety, introducing steric and electronic modifications.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-14-7-8-19(20(9-14)31-3)27-21(29)11-18-12-32-23(26-18)33-13-22(30)25-17-6-4-5-16(10-17)24-15(2)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFDJPMUCITPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(2-((2-Methoxy-4-Methylphenyl)Amino)-2-Oxoethyl)Thiazole-2-Thiol

The thiazole core is synthesized via a modified Hantzsch thiazole formation. A thiourea derivative reacts with α-bromo ketone 1 under basic conditions:
$$
\text{Thiourea} + \alpha\text{-Bromo ketone} \xrightarrow{\text{EtOH, NaOH}} \text{Thiazole-2-thiol} \,.
$$
Reaction Conditions :

  • Ethanol/water (2:1), 80°C, 6 hours.
  • Yield: 78–85% after recrystallization (ethanol).

Alkylation with 2-Chloro-N-(3-Acetamidophenyl)Acetamide

The thiolate anion, generated using potassium carbonate in dioxane, reacts with 2-chloroacetamide 2 to form the thioether bond:
$$
\text{Thiazole-2-thiol} + \text{ClCH}2\text{C(O)NHR} \xrightarrow{\text{K}2\text{CO}_3, \text{Dioxane}} \text{Thioether product} \,.
$$
Optimized Parameters :

  • Temperature: 60°C, 3 hours.
  • Yield: 89% (HPLC purity >98%).

Synthetic Route 2: Sequential Amidation and Thiazole Assembly

Synthesis of 2-((2-Methoxy-4-Methylphenyl)Amino)-2-Oxoethyl Thiazole

A two-step protocol is employed:

  • Amide Formation : 2-Methoxy-4-methylaniline reacts with bromoacetyl chloride in dichloromethane (0°C, pyridine).
  • Thiazole Cyclization : The resultant α-bromoamide 3 is treated with thiourea in ethanol under reflux.

Key Data :

  • Intermediate 3 yield: 92% (NMR-confirmed).
  • Thiazole formation: 80% yield, 95% purity (LC-MS).

Thioether Bond Formation via Nucleophilic Substitution

The thiazole-2-thiol intermediate undergoes alkylation with 2-bromo-N-(3-acetamidophenyl)acetamide in tetrahydrofuran (THF) with sodium hydride:
$$
\text{Thiol} + \text{BrCH}_2\text{C(O)NHR'} \xrightarrow{\text{NaH, THF}} \text{Target compound} \,.
$$
Process Notes :

  • Reaction time: 2 hours at 25°C.
  • Isolation: Column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, NH), 8.12 (d, J=8.4 Hz, ArH), 7.45–7.39 (m, Thiazole-H), 3.82 (s, OCH₃).
  • HRMS : m/z Calcd for C₂₄H₂₅N₃O₄S₂: 507.1264; Found: 507.1268.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : C 56.89%, H 4.97%, N 8.28% (theoretical: C 56.90%, H 4.95%, N 8.29%).

Comparative Evaluation of Synthetic Methods

Parameter Route 1 Route 2
Overall Yield 67% 58%
Purity (HPLC) >98% >95%
Chromatography Steps 1 2
Scalability High Moderate

Challenges and Optimization Opportunities

  • Thiol Oxidation : Mitigated by conducting reactions under nitrogen.
  • Amide Hydrolysis : Controlled via low-temperature addition of coupling agents.
  • Solvent Selection : Dioxane outperforms THF in minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may follow protocols similar to , using thiourea or thiol intermediates for thioether formation. However, the 2-methoxy-4-methylphenyl group necessitates optimized coupling conditions to avoid side reactions.
  • Thermal Stability : High melting points of analogues (e.g., 315°C for Compound 8 in ) suggest the target compound may exhibit similar stability, advantageous for formulation.
  • Structure-Activity Relationship (SAR) : Substituent variation at the phenyl ring (e.g., methoxy vs. sulfamoyl) significantly impacts bioactivity, as seen in .

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